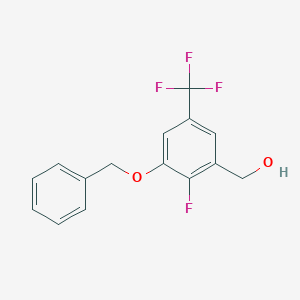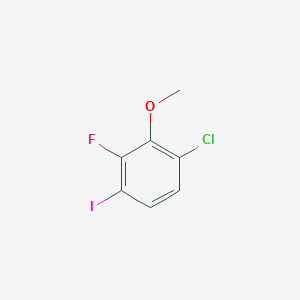
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS It is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with a methylsulfane group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions, including halogenation and methoxylation.
Industrial Production Methods
Industrial production of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane may involve large-scale chemical processes, such as the Suzuki-Miyaura coupling reaction . This reaction is widely used for the formation of carbon-carbon bonds and can be adapted for the synthesis of this compound by using appropriate boron reagents and palladium catalysts.
化学反応の分析
Types of Reactions
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
科学的研究の応用
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target proteins .
類似化合物との比較
Similar Compounds
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: This compound has a similar structure but with different positions of the substituents.
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane: Another similar compound with two fluoro substituents instead of one.
Uniqueness
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of chloro, fluoro, and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
1-chloro-3-fluoro-2-methoxy-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOMPEBAAYICIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)




![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
